molecular formula C13H15ClN4 B3036646 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline CAS No. 39216-68-7

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline

Cat. No.: B3036646
CAS No.: 39216-68-7
M. Wt: 262.74 g/mol
InChI Key: LZCJDDILEMCNLD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quinazoline derivatives have been known to target tyrosine kinases , which play a crucial role in cell signaling pathways, particularly in cell growth and differentiation.

Mode of Action

Quinazoline derivatives have been reported to inhibit tyrosine kinases . This inhibition can disrupt the signaling pathways, leading to changes in cell growth and differentiation.

Biochemical Pathways

Given its potential interaction with tyrosine kinases, it may impact pathways related to cell growth and differentiation .

Result of Action

Quinazoline derivatives have been associated with anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in certain cancer cell lines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions . The reaction can be summarized as follows:

2-chloroquinazoline+4-methylpiperazineThis compound\text{2-chloroquinazoline} + \text{4-methylpiperazine} \rightarrow \text{this compound} 2-chloroquinazoline+4-methylpiperazine→this compound

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the quinazoline ring can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinazoline derivative with the amine group replacing the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
  • 2-Chloro-4-(4-methylpiperazin-1-yl)benzene
  • 2-Chloro-4-(4-methylpiperazin-1-yl)phenyl

Uniqueness

Compared to similar compounds, 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylpiperazine moiety further enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)12-10-4-2-3-5-11(10)15-13(14)16-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCJDDILEMCNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247788
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39216-68-7
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39216-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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